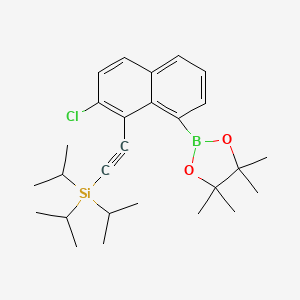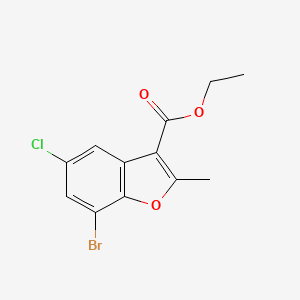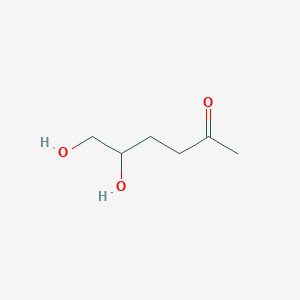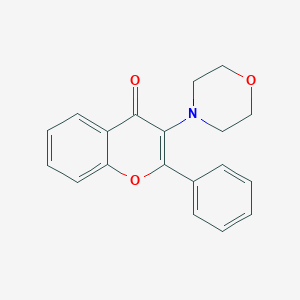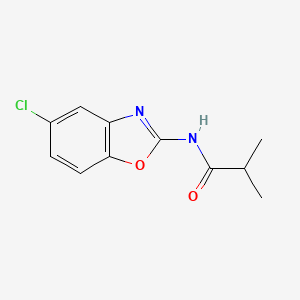
Benzoxazole, 5-chloro-2-(2,2-dimethylacetatamido)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 5-chloro-2-(2,2-dimethylacetatamido)-: is a derivative of benzoxazole, a heterocyclic aromatic organic compound Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield. The choice of catalyst and reaction conditions can significantly impact the overall process, making it crucial to optimize these parameters for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole derivatives, including 5-chloro-2-(2,2-dimethylacetatamido)-benzoxazole, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) under mild conditions.
Substitution: Substitution reactions often require halogenating agents or nucleophiles to introduce or replace functional groups on the benzoxazole ring.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield 2-substituted benzoxazoles, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Benzoxazole derivatives are widely used as intermediates in organic synthesis, enabling the preparation of complex molecules with diverse functionalities .
Biology and Medicine: In medicinal chemistry, benzoxazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. These compounds are investigated for their potential to treat various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry: In the industrial sector, benzoxazole derivatives are used in the development of functional materials, such as dyes, optical brighteners, and polymers. Their unique chemical properties make them valuable in various applications, including the production of high-performance materials .
Mechanism of Action
The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can target enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases. By binding to these targets, benzoxazole derivatives can inhibit or modulate their activity, leading to therapeutic effects such as anticancer, anti-inflammatory, and antimicrobial actions .
Comparison with Similar Compounds
Benzisoxazole: Another heterocyclic compound with similar biological activities, used in the development of pharmaceuticals and functional materials.
Benzimidazole: Known for its antimicrobial and anticancer properties, benzimidazole derivatives are widely studied for their therapeutic potential.
Uniqueness: Benzoxazole, 5-chloro-2-(2,2-dimethylacetatamido)-, stands out due to its unique substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the chlorine atom and the 2,2-dimethylacetatamido group enhances its potential as a therapeutic agent and its applicability in various scientific research fields .
Properties
CAS No. |
64037-19-0 |
|---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
N-(5-chloro-1,3-benzoxazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H11ClN2O2/c1-6(2)10(15)14-11-13-8-5-7(12)3-4-9(8)16-11/h3-6H,1-2H3,(H,13,14,15) |
InChI Key |
YFQMJRKDDFCXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


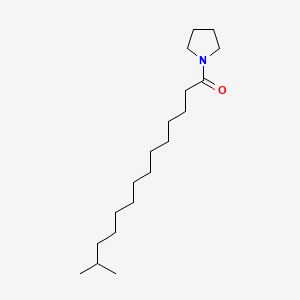
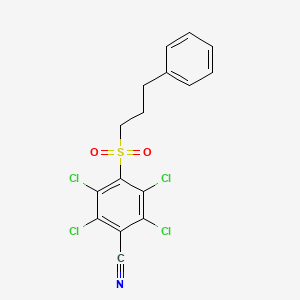

![3-(4-phenoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944081.png)
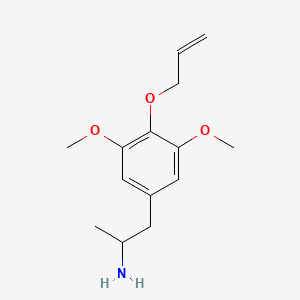
![2-Chloro-5-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13944104.png)

![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)
